molecular formula C12H14N2O4 B5702917 1-(2-methoxy-5-nitrobenzyl)pyrrolidin-2-one

1-(2-methoxy-5-nitrobenzyl)pyrrolidin-2-one

Cat. No.: B5702917
M. Wt: 250.25 g/mol
InChI Key: AJGPOSFCRQRXJL-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one (CAS 696640-58-1) is a chemical compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol . It belongs to the class of pyrrolidin-2-one derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery . The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle known for its three-dimensional coverage and ability to influence the stereochemistry and physicochemical properties of a molecule, which can enhance solubility and optimize the pharmacokinetic profile of drug candidates . The structure of this compound features a 2-methoxy-5-nitrobenzyl group attached to the nitrogen of the pyrrolidin-2-one ring. While specific biological data for this compound is not extensively published in the available literature, its structure suggests potential as a versatile building block or intermediate in organic synthesis and pharmaceutical research. The nitro group on the benzyl moiety can serve as a handle for further chemical transformations, for instance, reduction to an amino group to create derivatives like 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one (CAS 1071351-22-8) . Researchers value the pyrrolidin-2-one core for its prevalence in bioactive molecules and natural products, where it contributes to target selectivity and biological activity . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methoxy-5-nitrophenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-18-11-5-4-10(14(16)17)7-9(11)8-13-6-2-3-12(13)15/h4-5,7H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGPOSFCRQRXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Methoxy 5 Nitrobenzyl Pyrrolidin 2 One and Its Analogs

Strategic Approaches to Pyrrolidin-2-one Ring Formation

The formation of the pyrrolidin-2-one scaffold is a critical step in the synthesis of the target molecule. Various strategies have been developed to construct this five-membered lactam ring, each offering distinct advantages in terms of substrate scope and stereochemical control.

Cyclization Reactions in N-Substituted Pyrrolidinone Synthesis

A primary and widely utilized method for the synthesis of N-substituted pyrrolidin-2-ones is the cyclization of γ-amino acids or their ester derivatives. This intramolecular condensation, or lactamization, is a thermodynamically favorable process leading to the formation of the stable five-membered ring. The reaction is often facilitated by heating and can be catalyzed by either acids or bases.

One common approach involves the reaction of γ-butyrolactone with a primary amine, such as 2-methoxy-5-nitrobenzylamine, at elevated temperatures (200-300°C). This process typically proceeds through a hydroxyl butyl amide intermediate which then undergoes dehydration and cyclization to yield the corresponding N-substituted pyrrolidin-2-one. nih.gov

Recent advancements have focused on developing milder and more efficient cyclization methods. For instance, multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of pyrrolidine (B122466) derivatives. These reactions, by combining three or more starting materials in a single step, offer high atom and step economy. acs.org Various catalytic systems, including those based on transition metals and organocatalysts, have been employed to promote these transformations under milder conditions. acs.org

Utility of Donor–Acceptor Cyclopropanes in Pyrrolidinone Synthesis

Donor-acceptor (D-A) cyclopropanes have gained significant attention as versatile three-carbon building blocks in the synthesis of various carbo- and heterocyclic systems, including pyrrolidinones. These strained ring systems can act as synthetic equivalents of 1,3-dipoles in formal [3+2] cycloaddition reactions.

The reaction of a D-A cyclopropane (B1198618) with an imine, catalyzed by a Lewis acid such as scandium triflate (Sc(OTf)₃), provides a direct route to highly substituted pyrrolidines. nih.govnih.gov This tandem ring-opening-cyclization process allows for the diastereoselective synthesis of the pyrrolidine core. nih.gov Subsequent oxidation of the pyrrolidine ring can then yield the desired pyrrolidin-2-one.

Furthermore, a novel stereocontrolled assembly of spiro[oxindole-3,2'-pyrrolidines] has been developed via a [3+2]-cycloaddition of donor-acceptor cyclopropanes to iminooxindoles. nih.gov This method highlights the potential of D-A cyclopropanes in constructing complex pyrrolidine-containing scaffolds with good stereocontrol. nih.gov

Role of Amine Nucleophiles in Lactamization Processes

The nucleophilic character of the amine is central to the lactamization process for the formation of pyrrolidin-2-ones. In the cyclization of γ-amino esters, the primary amine functionality acts as the internal nucleophile, attacking the carbonyl carbon of the ester to displace the alkoxy group and form the amide bond of the lactam ring.

The efficiency of this intramolecular reaction is influenced by several factors, including the nature of the substituents on the amine and the ester, as well as the reaction conditions. The use of primary amines is crucial in many synthetic strategies that lead to N-substituted pyrrolidin-2-ones. For example, in the reaction with γ-butyrolactone, the primary amine is essential for the initial ring-opening and subsequent cyclization. nih.gov

Tandem reductive amination followed by lactamization is another effective one-pot method for the synthesis of γ-lactams. rsc.org This approach demonstrates the versatility of amine nucleophiles in constructing the pyrrolidinone ring from acyclic precursors.

Functionalization of the N-Benzyl Moiety

The introduction of the specific 2-methoxy-5-nitrobenzyl group onto the nitrogen atom of the pyrrolidin-2-one ring is a key step in the synthesis of the target compound. This can be achieved either by using a pre-functionalized amine in the ring formation step or by attaching the benzyl (B1604629) group to a pre-formed pyrrolidin-2-one ring.

Introduction of 2-Methoxy-5-nitrobenzyl Group Precursors

The synthesis of the target molecule necessitates the preparation of a suitable 2-methoxy-5-nitrobenzyl precursor, typically a halide such as 2-methoxy-5-nitrobenzyl bromide or chloride. A common synthetic route to such precursors involves the nitration of a methoxy-substituted toluene (B28343) derivative followed by benzylic halogenation.

For example, the synthesis of 2-nitrobenzyl bromide can be achieved through the reaction of o-nitrotoluene with hydrobromic acid and hydrogen peroxide. prepchem.comorgsyn.org A similar strategy could be adapted for the synthesis of the 2-methoxy-5-nitrobenzyl halide. Alternatively, chlorination of 2-hydroxy-5-nitrobenzyl alcohol can provide the corresponding benzyl chloride. libretexts.org These benzylic halides are reactive electrophiles suitable for the N-alkylation of pyrrolidin-2-one. organic-chemistry.org

Precursor CompoundSynthetic MethodReference
2-Nitrobenzyl bromideReaction of o-nitrotoluene with HBr and H₂O₂ prepchem.comorgsyn.org
2-Hydroxy-5-nitrobenzyl chlorideChlorination of 2-hydroxy-5-nitrobenzyl alcohol libretexts.org

Alkylation and Acylation Strategies for N-Substitution

N-substitution of the pyrrolidin-2-one ring is a common strategy for introducing a variety of functional groups. The hydrogen atom on the nitrogen of pyrrolidin-2-one is sufficiently acidic to be removed by a base, generating a nucleophilic amide that can react with electrophiles.

N-Alkylation: The reaction of pyrrolidin-2-one with an alkyl halide, such as 2-methoxy-5-nitrobenzyl bromide, in the presence of a base, is a direct method for N-alkylation. This substitution reaction typically proceeds via an SN2 mechanism. organic-chemistry.org The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

N-Acylation: While not directly applicable to the synthesis of the target compound, N-acylation is another important functionalization reaction of pyrrolidin-2-one. This reaction typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a base to form an N-acylpyrrolidinone. A Ugi/nucleophilic substitution/N-acylation sequence has been developed for the diastereoselective synthesis of pyrrolopiperazine-2,6-diones, showcasing the utility of N-acylation in building more complex heterocyclic systems. libretexts.org

Reaction TypeReagentsProduct
N-AlkylationAlkyl halide, BaseN-Alkylpyrrolidin-2-one
N-AcylationAcyl chloride/anhydride, BaseN-Acylpyrrolidin-2-one

Advanced Synthetic Techniques

Recent progress in synthetic organic chemistry has provided powerful tools for the construction of the pyrrolidinone scaffold. Techniques such as microwave-assisted synthesis and one-pot reaction sequences have become instrumental in accelerating the discovery and production of these heterocyclic compounds.

Microwave-assisted organic synthesis has emerged as a powerful alternative to conventional heating methods for producing pyrrolidinone derivatives. This technique utilizes microwave irradiation to rapidly heat reaction mixtures, which can dramatically reduce reaction times from hours to mere minutes. The advantages of this approach include increased product yields, enhanced reaction rates, and cleaner reaction profiles with fewer side products.

Microwave irradiation facilitates a variety of reactions for building the pyrrolidinone core, including multicomponent reactions (MCRs). For example, a one-pot, three-component synthesis of substituted pyrrolidinones has been successfully developed by reacting aromatic aldehydes, anilines, and dialkyl but-2-ynedioate in water under microwave irradiation, demonstrating the method's alignment with the principles of green chemistry. This approach is noted for being clean, effective, safe, and economical. The rapid heating associated with microwaves can, however, sometimes lead to side reactions if not carefully controlled. Researchers have successfully applied this technology to synthesize a range of heterocyclic structures, including pyrrolidine-fused chlorins and various acetamide (B32628) derivatives, showcasing its versatility.

The following table summarizes representative conditions for microwave-assisted synthesis of pyrrolidinone-related structures.

ReactantsCatalyst/SolventPower/Temp.TimeYieldRef.
Aromatic Aldehydes, Aniline, Dialkylbut-2-ynedioatep-TsOH / Water360WNot SpecifiedGood
Chlorin Precursor, N-(2-bromoethyl)phthalimideK₂CO₃ / DMF75 °C30 min89%
Chloroacetyl Chloride Precursors, Various AminesEt₃N / CH₃CN65-70 °CFew minutesGood
Aromatic Aldehydes, 6-amino-2,4-dimethoxypyrimidine, DimedoneGlacial Acetic AcidNot SpecifiedNot SpecifiedHigh

One-pot synthetic sequences, often involving multicomponent reactions (MCRs), represent a highly efficient strategy for assembling complex molecules like pyrrolidinone derivatives from simple precursors in a single operation. This methodology enhances efficiency by eliminating the need for isolating and purifying intermediates, which in turn saves time, reduces the use of solvents, and minimizes waste.

The synthesis of polysubstituted pyrrolidinones has been achieved via a one-pot, three-component reaction, which is considered a step towards green chemistry. Another efficient one-pot method involves the 1,3-dipolar cycloaddition of an azomethine ylide with an activated alkene to produce spirooxindole-pyrrolidine derivatives. Similarly, pyrrolidin-2-ones can be synthesized in a one-pot process starting from donor-acceptor cyclopropanes and primary amines. This sequence involves a Lewis acid-catalyzed ring-opening, followed by lactamization and dealkoxycarbonylation, all performed in a single vessel. These strategies are valued for their operational simplicity, excellent yields, and clean reaction profiles.

Derivatization Strategies for 1-(2-Methoxy-5-nitrobenzyl)pyrrolidin-2-one

Derivatization of the core this compound structure is essential for creating analogs with diverse functionalities. Strategies often begin with a functionalized precursor, such as 1-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide, which serves as a versatile intermediate for introducing a wide range of chemical moieties.

Starting from 1-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide, a variety of substituted derivatives can be prepared through straightforward condensation and cyclization reactions. The hydrazide group is a key functional handle for these transformations.

Key derivatization reactions include:

Hydrazone Synthesis: Condensation of the carbohydrazide (B1668358) with various aromatic aldehydes yields hydrazone derivatives containing an azomethine (–N=CH–) fragment.

Alkylidene-hydrazide Formation: Simple refluxing with ketones like acetone (B3395972) or ethyl methyl ketone results in the formation of the corresponding 4-alkylidene-hydrazides.

Heterocycle Synthesis: The hydrazide can be used to construct new heterocyclic rings. Reaction with diketones such as 2,4-pentanedione, 2,5-hexanedione, or 1,2-diphenyl-1,2-ethanedione leads to the formation of pyrazole, pyrrole, and triazine derivatives, respectively.

Oxadiazole Formation: A 2,5-disubstituted oxadiazole ring can be synthesized from an intermediate potassium dithiocarbazate, which is prepared by reacting the hydrazide with carbon disulphide and potassium hydroxide.

Semicarbazide and Thiosemicarbazide Synthesis: Heating the hydrazide with phenylisocyanate or phenylisothiocyanate in methanol (B129727) affords the corresponding semi- and thiosemicarbazides.

The following table summarizes these derivatization strategies.

Starting MaterialReagent(s)Resulting Moiety/DerivativeRef.
1-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazideAromatic AldehydeHydrazone
1-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazideAcetone or Ethyl-methylketone4-Alkylidene-hydrazide
1-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide2,4-PentanedionePyrazole derivative
1-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazideCS₂, KOH2,5-Disubstituted oxadiazole (via intermediate)
1-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazidePhenylisocyanate or PhenylisothiocyanateSemicarbazide or Thiosemicarbazide

The preparation of N-acylpyrrolidinone analogs involves the introduction of an acyl group onto the nitrogen atom of the pyrrolidinone ring. This modification can significantly alter the chemical properties of the parent molecule. N-acylation can be achieved through various methods, typically by reacting the pyrrolidinone with an acylating agent.

One synthetic route involves a multi-step, one-pot sequence that includes a Ugi reaction followed by nucleophilic substitution to form a pyrrolidin-2-one intermediate, which then undergoes an intramolecular N-acylation to yield a more complex fused ring system. Another common approach is the direct acylation of the pyrrolidinone nitrogen. For example, N-fatty acylpyroglutamic acids have been synthesized from L-pyroglutamic acid. The synthesis of simple N-acyl derivatives, such as 1-acetylpyrrolidin-2-one, provides a fundamental example of this class of compounds. In more complex syntheses, mild and selective acylation reagents may be employed, such as N,N′,N″,N′″-tetraacetylglycoluril, which has been used for the selective acetylation of primary amines in the synthesis of acetamide-modified pyrrolidines.

Computational Chemistry and Theoretical Investigations of 1 2 Methoxy 5 Nitrobenzyl Pyrrolidin 2 One

Density Functional Theory (DFT) Studies

DFT has become a powerful tool in computational chemistry for predicting the properties of molecules. researchgate.net These studies provide fundamental insights into a compound's behavior at the molecular level.

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic properties of a molecule are critical to understanding its reactivity and potential interactions. This analysis typically involves examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of chemical reactivity and stability. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another vital tool that maps the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential intermolecular interactions. For a molecule like 1-(2-methoxy-5-nitrobenzyl)pyrrolidin-2-one, the nitro group would be expected to create a significant electron-deficient region, while the oxygen atoms of the methoxy (B1213986) and carbonyl groups would be electron-rich centers.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are routinely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. Theoretical calculations of vibrational frequencies (IR and Raman spectra) can aid in the assignment of complex experimental spectra. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to a high degree of accuracy, providing a powerful complementary tool for structural elucidation. Despite the utility of these predictive methods, no such computational spectroscopic data has been published for this compound.

Conformational Analysis and Energy Landscapes

Complex molecules can exist in multiple conformations (or rotamers) due to the rotation around single bonds. Conformational analysis involves mapping the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. For this compound, key rotational degrees of freedom would include the bond connecting the benzyl (B1604629) group to the pyrrolidinone nitrogen and the bond of the methoxy group. Understanding the energy landscape is essential for predicting the molecule's predominant shape in different environments, but this information is currently unavailable.

Reactivity Descriptors and Reaction Pathway Modeling

Beyond FMO and MEP analysis, various other reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors provide insights into the molecule's stability and propensity to participate in chemical reactions.

Analysis of Tautomeric Equilibria and Stability

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. While common in compounds like β-dicarbonyls, significant tautomerism is not expected for this compound, as it lacks the necessary functional groups for proton transfer under normal conditions. The amide group of the pyrrolidinone ring is generally stable. Computational studies on related amide systems confirm the high stability of the amide form over potential tautomers. mdpi.com

Quantitative Structure–Activity Relationship (QSAR) Theoretical Basis

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in computational drug design, aiming to correlate the structural or property descriptors of compounds with their biological activities. For derivatives of pyrrolidin-2-one, QSAR studies have been instrumental in identifying the key molecular features that govern their therapeutic effects. Although a specific QSAR model for this compound is not extensively documented in publicly available research, the theoretical basis for such an analysis can be extrapolated from studies on analogous compounds.

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties. These properties are quantified by molecular descriptors, which can be calculated using computational chemistry methods. For a series of related compounds, a mathematical model is developed to relate these descriptors to the observed activity.

A typical QSAR study on pyrrolidin-2-one derivatives would involve the following steps:

Data Set Selection: A series of pyrrolidin-2-one analogues with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.

Molecular Modeling and Descriptor Calculation: The three-dimensional structures of the molecules would be optimized using quantum chemical methods, such as the AM1 method. nih.gov From these optimized structures, a wide range of molecular descriptors would be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices) parameters.

Model Development: Statistical techniques, such as multiple linear regression or partial least squares, would be employed to develop a mathematical equation that links a subset of the calculated descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using various validation techniques, including leave-one-out cross-validation (LOO), external test sets, and Y-scrambling, to ensure its robustness and reliability. nih.gov

In studies of related pyrrolidin-2-one derivatives, descriptors such as the Principal Component Regression (PCR) and the fourth-order graph connectivity index (JGI4) have been found to be significant in explaining their antiarrhythmic activity. nih.gov The correlation coefficient (R) and the coefficient of determination (R²) are key statistical parameters used to evaluate the goodness-of-fit of the QSAR model. A high R² value, for instance, indicates that a large proportion of the variance in the biological activity is explained by the model. nih.gov

For this compound, a hypothetical QSAR model would likely incorporate descriptors that quantify the electronic influence of the nitro and methoxy groups on the benzyl ring, as well as the steric bulk of the entire substituent at the 1-position of the pyrrolidin-2-one core. These features are known to significantly impact intermolecular interactions and, consequently, biological activity.

QSAR Parameter Description Relevance to this compound
Molecular Descriptors Numerical values that characterize the properties of a molecule.Electronic descriptors would capture the effect of the electron-withdrawing nitro group and electron-donating methoxy group. Steric descriptors would define the size and shape of the molecule.
Statistical Model A mathematical equation relating descriptors to biological activity.A predictive model could be developed to estimate the biological activity of novel analogues of this compound.
Model Validation The process of assessing the reliability and predictive power of the QSAR model.Ensures that the developed model is not a result of chance correlation and can be used for the design of new compounds with improved activity.

Non-Covalent Interactions (NCI) and Intermolecular Forces

The biological activity and solid-state properties of this compound are governed by a complex interplay of non-covalent interactions (NCI) and intermolecular forces. Computational methods such as Non-Covalent Interaction (NCI) plots, Hirshfeld surface analysis, and interaction energy calculations are invaluable tools for elucidating these forces.

Based on the structural motifs present in this compound, several types of non-covalent interactions are expected to be significant:

Hydrogen Bonding: While the pyrrolidin-2-one ring itself lacks a classic hydrogen bond donor, the oxygen atoms of the nitro group and the methoxy group can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as water or amino acid residues in a protein binding site, C—H⋯O interactions may also play a role in stabilizing intermolecular contacts.

π-π Stacking: The presence of the nitro-substituted benzene (B151609) ring allows for π-π stacking interactions with other aromatic systems. The electronic nature of the ring, influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, will modulate the strength and geometry of these interactions.

Computational studies on structurally related nitrobenzyl-substituted pyrrolidine (B122466) derivatives have provided insights into the nature of their intermolecular interactions. Hirshfeld surface analysis, for instance, allows for the visualization and quantification of these contacts. In a related compound, 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidin-1-carboxylate, H⋯H (42.3%), H⋯O/O⋯H (37.3%), and H⋯C/C⋯H (14.9%) contacts were found to be the most significant, highlighting the importance of hydrogen bonding and van der Waals interactions in the crystal packing. iucr.org

NCI plot analysis is another powerful technique that provides a qualitative visualization of non-covalent interactions. These plots use the reduced density gradient (RDG) to identify regions of strong attractive (blue), weak van der Waals (green), and strong repulsive (red) interactions. nih.gov For this compound, NCI analysis would be expected to reveal van der Waals interactions associated with the hydrophobic parts of the molecule and potential weak hydrogen bonds involving the oxygen atoms.

Interaction Type Description Expected Contribution in this compound
Hydrogen Bonding An attractive interaction between a hydrogen atom and an electronegative atom.The nitro and methoxy oxygen atoms can act as hydrogen bond acceptors.
π-π Stacking An attractive, noncovalent interaction between aromatic rings.The substituted benzene ring can participate in stacking interactions.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Contribute significantly to the overall molecular packing and binding affinity.

Reactivity and Reaction Mechanism Studies of 1 2 Methoxy 5 Nitrobenzyl Pyrrolidin 2 One

Thermal and Acid-Base Stability of the Pyrrolidinone Ring

The pyrrolidinone ring, a five-membered lactam, is a robust heterocyclic scaffold found in numerous natural products and pharmaceuticals. researchgate.netresearchgate.net Its stability is a key feature contributing to its widespread use in medicinal chemistry. nih.gov

General Stability of the Pyrrolidinone Ring
ConditionStability ProfilePotential Reaction
ThermalGenerally stable; degradation likely initiated elsewhere in the molecule.Ring-opening at very high temperatures.
Acidic (Strong)Susceptible to hydrolysis over time.Acid-catalyzed hydrolysis to the corresponding amino acid.
Basic (Strong)Susceptible to hydrolysis.Base-catalyzed hydrolysis to the corresponding amino acid salt.

Intramolecular Cyclization and Rearrangement Pathways

The specific arrangement of the nitrobenzyl group attached to the pyrrolidinone nitrogen allows for potential intramolecular reactions, particularly under acidic conditions or upon electronic excitation.

Research on closely related structures, such as 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines, has shown that strong acids like triflic acid can promote intramolecular cyclization. researchgate.net In these systems, the reaction proceeds through protonation of the nitro and methylene (B1212753) groups, followed by loss of water to form a reactive dication. This intermediate then undergoes an electrophilic aromatic substitution with the tethered phenyl ring to yield tricyclic products. researchgate.net

For 1-(2-methoxy-5-nitrobenzyl)pyrrolidin-2-one, a similar pathway is less likely due to the lack of the exocyclic nitromethylene group. However, other intramolecular pathways can be envisioned. For instance, reduction of the nitro group to an amine or a nitrene could initiate a cyclization reaction with the lactam carbonyl or other parts of the molecule. Additionally, intramolecular redox reactions have been observed in 2-nitrobenzyl systems, which can lead to the formation of cyclic products like cinnolines from 2-nitrobenzyl alcohol and benzylamine, involving a 2-nitrosobenzaldehyde intermediate. rsc.org While the pyrrolidinone moiety is not a direct participant in this specific transformation, it highlights the reactivity of the ortho-nitrobenzyl group towards cyclization.

Photochemical Reactivity of the Nitrobenzyl Moiety

The 2-nitrobenzyl group is a well-known photoremovable protecting group, and its photochemical reactivity is the most significant feature of this compound. researchgate.netupenn.edu This reactivity allows for the cleavage of the benzyl-nitrogen bond upon irradiation with UV light.

The fundamental photochemical process for 2-nitrobenzyl compounds begins with the absorption of a UV photon (typically in the 260-420 nm range), which promotes the molecule to an excited state. researchgate.net This is followed by a rapid intramolecular hydrogen atom transfer (HAT) from the benzylic carbon (the CH2 group) to one of the oxygen atoms of the ortho-nitro group. researchgate.netrsc.org

This HAT process results in the formation of a transient species known as an aci-nitro intermediate. researchgate.netresearchgate.net This intermediate is a key branching point in the reaction pathway. The aci-nitro tautomer can revert to the starting material or proceed through a series of transformations that lead to product formation. researchgate.net The decay of the aci-nitro intermediate can lead to a cyclic intermediate (a benzisoxazolidine derivative), which then rearranges to release the protected group (in this case, the pyrrolidinone) and form a 2-nitrosobenzaldehyde derivative (2-methoxy-5-nitrosobenzaldehyde). researchgate.netpsu.edu

The efficiency, or quantum yield, of this photorelease process is highly dependent on the substitution pattern on the benzene (B151609) ring and the nature of the leaving group. researchgate.netrsc.org The methoxy (B1213986) group at the 2-position in the target molecule can influence the absorption properties and the stability of the intermediates.

Key Intermediates in 2-Nitrobenzyl Photorelease
StepIntermediate/ProcessDescription
1PhotoexcitationAbsorption of UV light promotes the nitrobenzyl group to an excited state.
2Intramolecular H-Atom TransferHydrogen from the benzylic carbon is transferred to the nitro group. researchgate.net
3aci-Nitro IntermediateFormation of a transient tautomer, which is a key reactive intermediate. researchgate.netresearchgate.net
4Cyclization/RearrangementThe aci-nitro intermediate cyclizes and rearranges, leading to bond cleavage. psu.edu
5Product ReleaseRelease of pyrrolidin-2-one and formation of 2-methoxy-5-nitrosobenzaldehyde.

While the aci-nitro pathway is the established mechanism for the photorelease reaction of 2-nitrobenzyl compounds, other photochemical reactions of nitroaromatic compounds can involve nitrene intermediates. Photolysis of simple nitroaromatic compounds, particularly those without an ortho-alkyl group, can lead to the formation of a nitrene by the expulsion of O2 or rearrangement to a nitrite (B80452) followed by cleavage. However, for 2-nitrobenzyl systems, the intramolecular hydrogen abstraction to form the aci-nitro intermediate is a much faster and more efficient process, effectively outcompeting pathways that would lead to nitrene formation. Therefore, nitrene intermediates are not considered to be involved in the primary photorelease mechanism of this compound.

The nitrobenzyl moiety is a potent electron-accepting group due to the strong electron-withdrawing nature of the nitro group. This property makes nitroaromatic compounds susceptible to electron transfer (ET) reactions. nih.gov Studies on nitrobenzene (B124822) and its derivatives have shown they can be reduced via single-electron transfer (SET) from various electron donors to form a stable nitrobenzenide radical anion. chemrxiv.orgrsc.org

In the context of this compound, this electron-accepting character is significant. While not the primary pathway for photolytic cleavage, the molecule could participate in ET processes if suitable electron donors are present. The reduction potential of the nitroaromatic ring is a key parameter governing these reactions. nih.gov Flavoenzymes, for example, are known to reduce nitroaromatic compounds through single- or two-electron transfer mechanisms. nih.gov Such ET events can lead to the formation of radical anions and subsequent chemical transformations, which represent an alternative reactivity pathway to the well-established photochemical rearrangement.

Chemical Transformations for Structure Diversification

The structure of this compound offers several handles for chemical modification to generate a library of related compounds.

Modification of the Pyrrolidinone Ring: The pyrrolidinone ring can be functionalized at the C3 and C4 positions. Various synthetic methods exist for the synthesis of substituted pyrrolidinones, including cycloaddition reactions and transformations starting from donor-acceptor cyclopropanes. nih.govmdpi.com These methods could be adapted to introduce substituents before or after the attachment of the nitrobenzyl group.

Reduction of the Nitro Group: The nitro group is readily reduced to an amine group using a variety of standard reducing agents (e.g., H2/Pd, SnCl2, Na2S2O4). The resulting aminobenzyl derivative provides a new functional group that can be further modified through reactions such as acylation, alkylation, or diazotization, leading to a wide range of new analogues.

Electrophilic Aromatic Substitution: The benzene ring is activated by the methoxy group and deactivated by the nitro group. The directing effects of these substituents would primarily favor electrophilic substitution at the positions ortho and para to the methoxy group and meta to the nitro group. However, the ring is generally deactivated, so forcing conditions might be necessary.

Nucleophilic Aromatic Substitution: The presence of the strong electron-withdrawing nitro group can activate the ring towards nucleophilic aromatic substitution (SNAr), potentially allowing for the displacement of a suitable leaving group, although none are present on the parent structure.

These chemical transformations, combined with the inherent photochemical lability, make this compound a versatile scaffold for various applications in chemical biology and materials science.

Mechanistic Chemical Biology and Ligand Target Interactions of Pyrrolidinone Derivatives

Principles of Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule ligand, such as a pyrrolidinone derivative, within the active site of a target protein. researchgate.netnih.gov The process involves two main components: a search algorithm and a scoring function.

The search algorithm generates a large number of possible conformations and orientations of the ligand within the protein's binding site. The scoring function then estimates the binding affinity for each of these poses, typically as a free energy value (e.g., kcal/mol), allowing the different binding modes to be ranked. chemrevlett.comnih.gov This process provides valuable insights into the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex. researchgate.net By understanding these interactions, researchers can hypothesize the mechanism of action of a compound and guide the synthesis of more potent and selective analogs. nih.gov

Identification of Potential Binding Modes and Active Sites

Molecular docking is instrumental in identifying the most probable binding orientations (binding modes) of a ligand within a protein's active site. researchgate.netnih.gov For a compound like 1-(2-methoxy-5-nitrobenzyl)pyrrolidin-2-one, docking simulations can predict how the pyrrolidinone core, the methoxy (B1213986) group, the nitro group, and the benzyl (B1604629) ring position themselves to interact with specific amino acid residues of a target protein. researchgate.net

The identification of a binding site is a critical first step. Often, if a co-crystallized ligand is present in the protein's structural data (from sources like the Protein Data Bank), the active site is well-defined. nih.gov If not, computational tools can predict potential binding pockets based on the protein's surface topology and physicochemical properties. acs.org Once a ligand is docked, the resulting poses are analyzed to identify key interactions. For example, the carbonyl oxygen of the pyrrolidinone ring might act as a hydrogen bond acceptor, while the aromatic benzyl ring could engage in pi-stacking or hydrophobic interactions. researchgate.net These predicted interactions form a structural hypothesis for the molecule's biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies via Molecular Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Molecular modeling techniques, particularly molecular docking, are central to elucidating these relationships at a molecular level. By systematically modifying the structure of a lead compound in silico and docking the analogs into the target protein, researchers can predict how changes will affect binding affinity and selectivity. frontiersin.orgresearchgate.net This allows for the rational design of new derivatives with improved properties, saving significant time and resources compared to traditional synthesis and screening approaches. nih.gov

The N-benzyl group is a common feature in many biologically active pyrrolidinone derivatives. researchgate.netnortheastern.edu SAR studies have shown that this moiety and its substituents play a crucial role in the molecule's interaction with target proteins. nih.govresearchgate.net The benzyl ring can fit into hydrophobic pockets within the active site, contributing significantly to the binding affinity.

Substitutions on the benzyl ring, such as the 2-methoxy and 5-nitro groups in this compound, can further modulate this interaction. A methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the ring, while a nitro group, being a strong electron-withdrawing group, can also form hydrogen bonds and participate in electrostatic interactions. The position of these substituents is critical; for example, ortho, meta, and para substitutions can lead to vastly different binding potencies by altering the way the ligand fits into the active site. nih.gov The N-benzyl side chain is often a key determinant of the inhibitory potency of these compounds against various enzymes. nih.govresearchgate.net

The following table summarizes findings from studies on related N-benzyl substituted heterocyclic compounds, illustrating the impact of substitutions on inhibitory activity.

Compound ClassSubstitution on Benzyl RingTargetEffect on Activity
N-benzyl-pyrrolidinesp-iodo, p-bromoGolgi α-mannosidase IIIncreased inhibitory activity and selectivity nih.gov
2-aminopyrrole-1-benzyl derivativesNone (unsubstituted)Metallo-β-lactamases (MBLs)Found to be important for inhibitory potency nih.govresearchgate.net
Theophylline (B1681296) derivativesVarious benzyl groupsIDO1Benzyl substituted compounds showed better inhibitory effects than phenyl substituted analogs researchgate.net
1,3-Dioxane derivativesN-benzylamine moietyσ1 receptorsShowed the highest σ1 affinity in the series mdpi.com

The three-dimensional shape (conformation) of a ligand is critical for its ability to be recognized by and bind to a protein target. nih.gov The five-membered pyrrolidinone ring is not planar and can adopt various "puckered" conformations, often described as envelope or twist forms. nih.gov The specific conformation adopted can be influenced by its substituents. nih.gov

The spatial orientation of these substituents, including the N-benzyl group, determines how the molecule presents its interactive features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) to the protein's active site. researchgate.net Molecular modeling studies can calculate the relative energies of different conformers, identifying the most stable, low-energy shapes that the molecule is likely to adopt. researchgate.net For effective molecular recognition, the ligand's preferred conformation must be complementary to the shape of the binding site. A mismatch in conformation can create steric clashes or place key interacting groups too far from their protein counterparts, leading to a loss of biological activity. researchgate.net

Role of Pyrrolidinone Scaffolds in Inhibitor Design

The pyrrolidinone ring is considered a "privileged scaffold" in medicinal chemistry. frontiersin.orgnih.gov This means it is a molecular framework that is frequently found in compounds that bind to a variety of different biological targets. Its popularity in inhibitor design stems from several key advantages:

Structural Versatility: The pyrrolidinone ring can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space to optimize binding affinity and selectivity. nih.govmdpi.com The nitrogen atom is a particularly common point for substitution. nih.gov

Favorable Physicochemical Properties: Pyrrolidinone-based compounds often possess drug-like properties, such as good solubility and metabolic stability. researchgate.net

Three-Dimensionality: The non-planar nature of the sp3-hybridized ring provides a three-dimensional structure that can lead to more specific and higher-affinity interactions with protein targets compared to flat, aromatic systems. nih.govresearchgate.net

These features make the pyrrolidinone scaffold an excellent starting point for developing potent and selective enzyme inhibitors for a wide range of diseases. frontiersin.orgnih.gov

Pyrrolidinone and related heterocyclic scaffolds have been explored for the inhibition of various enzymes, including Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is an enzyme that plays a critical role in immune suppression within the tumor microenvironment by catalyzing the degradation of the amino acid tryptophan. nih.govresearchgate.net Inhibiting IDO1 is therefore a promising strategy in cancer immunotherapy. nih.gov

Molecular modeling and SAR studies on IDO1 inhibitors reveal that many successful compounds work by coordinating with the heme iron atom located in the enzyme's active site. nih.gov While specific studies on this compound as an IDO1 inhibitor are not prominent in the literature, the general design principles for IDO1 inhibitors can be applied. A pyrrolidinone-based compound designed to inhibit IDO1 would likely feature a nitrogen-containing group capable of binding to the heme iron, with the rest of the scaffold, including the N-benzyl group, occupying adjacent hydrophobic and polar pockets to enhance binding affinity and selectivity. researchgate.net For instance, studies on theophylline derivatives showed that compounds with a benzyl substituent had notable inhibitory effects on IDO1. researchgate.net This highlights the potential for N-benzyl pyrrolidinone scaffolds to be developed as effective IDO1 inhibitors.

Rational Design of Chemically-Active Probes

The rational design of chemically-active probes is a cornerstone of modern chemical biology, enabling the exploration and modulation of biological systems. This approach involves the systematic design and synthesis of small molecules that can selectively interact with biological targets, thereby elucidating their function. The pyrrolidinone scaffold is a well-established pharmacophore present in numerous biologically active compounds. The strategic modification of this core structure allows for the development of novel derivatives with tailored properties for use as chemical probes.

One such scaffold, this compound, serves as a versatile starting point for the synthesis of a diverse library of compounds. The presence of the nitro group and the methoxy group on the benzyl ring, coupled with the pyrrolidinone core, provides opportunities for a variety of chemical transformations. This allows for the systematic alteration of the molecule's steric and electronic properties to investigate structure-activity relationships (SAR).

A key strategy in the rational design of probes based on this scaffold involves the introduction of various functional groups, which can act as reporters, affinity labels, or reactive moieties. Research has focused on the synthesis of a novel series of 1,3-disubstituted pyrrolidinone derivatives from 1-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide, a closely related precursor. ktu.lt This synthetic approach highlights the utility of the this compound framework in generating a combinatorial library of potential chemical probes.

The synthesis of these derivatives begins with the esterification of the corresponding carboxylic acid, followed by hydrazinolysis to yield a key hydrazide intermediate. ktu.lt This intermediate is then subjected to a series of condensation and cyclization reactions to introduce a wide range of chemical functionalities.

The resulting derivatives, featuring diverse moieties such as hydrazones, azoles, and triazines, can be screened for biological activity. This systematic approach allows researchers to identify compounds with specific ligand-target interactions, which can then be further optimized to develop potent and selective chemical probes. The variety of synthesized derivatives underscores the value of the this compound scaffold in the rational design of molecules for chemical biology applications.

Detailed Research Findings

The synthesis of a library of derivatives from a 1-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine precursor has been successfully demonstrated. ktu.lt The core of this strategy is the versatile reactivity of the carbohydrazide (B1668358) group, which serves as a handle for introducing chemical diversity.

The initial step involves the condensation of the hydrazide with aromatic aldehydes, leading to the formation of hydrazone-type derivatives. ktu.lt These compounds are of particular interest as the azomethine fragment can play a crucial role in ligand-target binding. Furthermore, the reaction of the carbohydrazide with ketones such as acetone (B3395972) and ethyl-methylketone yields the corresponding alkylidene-hydrazides. ktu.lt

Cyclic compounds, which often exhibit more constrained conformations and can lead to higher target specificity, were also synthesized. The condensation of the hydrazide with various diketones resulted in the formation of pyrazole, pyrrole, and triazine derivatives. ktu.lt For instance, reaction with 2,4-pentanedione, 2,5-hexanedione, and 1,2-diphenyl-1,2-ethanedione afforded the corresponding heterocyclic systems. ktu.lt

Additionally, the synthesis of 2,5-disubstituted oxadiazoles (B1248032) was achieved from an intermediate potassium dithiocarbazate, which was prepared from the reaction of the hydrazide with carbon disulfide and potassium hydroxide. ktu.lt The synthetic scheme was further expanded to include the preparation of semi- and thiosemicarbazides by reacting the hydrazide with phenylisocyanate or phenylisothiocyanate. ktu.lt

This systematic synthesis of a diverse range of derivatives from a common pyrrolidinone-based precursor exemplifies a rational approach to the development of chemically-active probes. The resulting library of compounds, with their varied functional groups and heterocyclic systems, provides a valuable resource for screening and identifying novel modulators of biological processes.

Table 1: Synthesized Derivatives from 1-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide

Derivative TypeReactant(s)Resulting Moiety
HydrazonesAromatic aldehydesAzomethine fragment
Alkylidene-hydrazidesAcetone, Ethyl-methylketoneAlkylidene-hydrazide
Pyrazole derivatives2,4-PentanedionePyrazole ring
Pyrrole derivatives2,5-HexanedionePyrrole ring
Triazine derivatives1,2-Diphenyl-1,2-ethanedioneTriazine ring
Oxadiazole derivativesCarbon disulfide, Potassium hydroxide2,5-Disubstituted oxadiazole ring
SemicarbazidesPhenylisocyanateSemicarbazide moiety
ThiosemicarbazidesPhenylisothiocyanateThiosemicarbazide moiety

Future Directions in Research on 1 2 Methoxy 5 Nitrobenzyl Pyrrolidin 2 One

Exploration of Novel Synthetic Pathways

While classical synthetic routes to pyrrolidinones are well-established, future research should focus on developing more efficient, sustainable, and versatile methods for the synthesis of 1-(2-methoxy-5-nitrobenzyl)pyrrolidin-2-one and its derivatives.

One promising area is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to increase synthetic efficiency for nitrogen-containing heterocycles, potentially reducing reaction times and improving yields for the synthesis of pyrrolidinone-based compounds. researchgate.net Another avenue involves exploring novel cycloaddition reactions. The 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile is a classic and powerful method for constructing the five-membered pyrrolidine (B122466) ring, offering high regio- and stereoselectivity. researchgate.net

Furthermore, innovative strategies using highly reactive intermediates could be adapted. For instance, methods have been developed for synthesizing 1,5-substituted pyrrolidin-2-ones from donor-acceptor (DA) cyclopropanes . nih.gov This approach involves the Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) with a primary amine, followed by lactamization. nih.gov Applying such a strategy could provide a novel and convergent pathway to the target compound and its analogues. Developing these modern synthetic methodologies would not only streamline the production of this compound but also facilitate the creation of a diverse library of derivatives for structure-activity relationship studies.

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the structural and electronic properties of this compound is crucial for its development. While standard techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry (MS) provide foundational data, advanced spectroscopic methods can offer deeper insights. nih.govnih.gov

Future work should employ two-dimensional (2D) NMR techniques , such as COSY and HMBC, to unambiguously assign the structure of novel derivatives and to study conformational dynamics in solution. researchgate.net For a definitive understanding of its three-dimensional structure in the solid state, single-crystal X-ray diffraction is indispensable. emory.edu

Moreover, solid-state NMR (ssNMR) represents a powerful, non-destructive technique for characterizing the compound in its solid form. emory.eduiucr.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, providing rich information on local structure, polymorphism, and intermolecular packing. emory.eduiucr.org The combination of ssNMR with computational methods, a field known as NMR crystallography, can be used to refine crystal structures or even determine structures de novo. iucr.org

Integration of Multiscale Computational Methods

Computational chemistry offers powerful tools to predict, rationalize, and guide experimental research on this compound. walshmedicalmedia.com Future research should integrate a hierarchy of computational methods to build a comprehensive model of the molecule's behavior from the quantum to the macroscopic scale. scienceandmachines.com

At the most fundamental level, Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate molecular geometries, electronic properties (such as molecular orbitals and charge distribution), and spectroscopic parameters (like NMR chemical shifts and vibrational frequencies). nih.govnih.govjstar-research.com These calculations can complement experimental data and aid in its interpretation. jstar-research.com

A particularly important application will be the computational investigation of the compound's photochemical reactivity. dntb.gov.ua Quantum chemical calculations can model the electronic excited states to predict UV-Vis absorption spectra and elucidate the mechanism of photoreactions, such as the cleavage of the nitrobenzyl group. nih.govscienceandmachines.com Machine learning models are also being developed to predict the photoreactive potential of organic compounds based on their 2D structures, which could be used to screen potential derivatives. nih.gov By combining high-accuracy quantum methods for the reactive core with more efficient molecular mechanics force fields for the surrounding environment (e.g., solvent or a biological macromolecule), multiscale models can simulate complex processes and provide insights that are inaccessible to either method alone. walshmedicalmedia.comscienceandmachines.com

Development of Chemically-Responsive Systems Leveraging Photoreactivity

The 2-nitrobenzyl group is one of the most widely used photolabile protecting groups (PPGs), often referred to as a "caged" compound. researchgate.netwikipedia.orgpsu.edu Upon irradiation with UV light, this group undergoes an intramolecular hydrogen abstraction from the benzylic carbon to the excited nitro group, forming an aci-nitro intermediate. wikipedia.orgresearchgate.net This intermediate then rearranges to release the protected molecule and 2-nitrosobenzaldehyde as a byproduct. psu.edunih.gov

The presence of the 2-methoxy-5-nitrobenzyl moiety in this compound strongly suggests it possesses this inherent photoreactivity. A significant future direction is to harness this property to create photo-responsive or "photocaged" systems. By irradiating the molecule, it should be possible to cleave the benzyl-nitrogen bond, releasing the pyrrolidin-2-one scaffold. This light-triggered release offers precise spatial and temporal control, a highly desirable feature in biology and materials science. nih.gov

Future research could focus on synthesizing derivatives where the pyrrolidinone core is attached to a bioactive molecule. The entire construct would remain inactive until light is applied to a specific location, triggering the release of the active agent. This strategy could be used to develop novel tools for studying cellular signaling or for targeted drug delivery, minimizing off-target effects. psu.edu

Design of Next-Generation Pyrrolidinone-Based Chemical Probes

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities. nih.gov This makes this compound an excellent starting point for designing next-generation chemical probes to investigate biological systems.

A major research direction is the development of Positron Emission Tomography (PET) imaging agents . PET is a non-invasive imaging technique that provides three-dimensional images of functional processes in the body. openmedscience.com This requires labeling a targeting molecule with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). openmedscience.comnih.gov By strategically modifying the structure of this compound and incorporating a radionuclide, novel PET tracers could be developed. nih.gov These probes could be designed to bind to specific targets like enzymes or receptors, allowing for the visualization and quantification of disease-related biomarkers in vivo. nih.govmdpi.com

Another approach is the design of fluorescent probes . By chemically attaching a fluorophore to the pyrrolidinone scaffold, researchers could create tools for cellular imaging. These probes could be used to track the localization and dynamics of specific biological targets within living cells using fluorescence microscopy. The inherent photoreactivity of the nitrobenzyl group could also be integrated to create photoactivatable fluorescent probes, which only become fluorescent after being irradiated with light, providing an additional layer of control.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 1-(2-methoxy-5-nitrobenzyl)pyrrolidin-2-one?

The synthesis typically involves multi-step organic reactions, including:

  • Nitrobenzyl functionalization : Introduction of the 2-methoxy-5-nitrobenzyl group via nucleophilic substitution or alkylation reactions under controlled pH and temperature .
  • Pyrrolidinone ring formation : Cyclization using reagents like potassium carbonate in polar aprotic solvents (e.g., DMF) at elevated temperatures (100–150°C) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and ring integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>98%) .

Q. How should researchers handle stability and storage of this compound?

  • Storage : Protect from light and moisture; store at –20°C in amber vials .
  • Stability : Monitor decomposition via TLC or HPLC under accelerated conditions (40°C/75% RH for 48 hours) .

Advanced Research Questions

Q. How can reaction yields be optimized for the nitrobenzyl-pyrrolidinone coupling step?

  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for solubility and reactivity balance .
  • Temperature gradients : Perform kinetic studies to identify ideal reaction windows (e.g., 80–100°C) .

Q. What mechanistic insights can be gained from spectroscopic analysis of intermediate species?

  • In-situ FTIR : Track carbonyl group transformations (e.g., C=O stretching at ~1700 cm⁻¹) during cyclization .
  • Variable-temperature NMR : Identify transient intermediates (e.g., enolate forms) in DMSO-d6 at –40°C to 25°C .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

  • Pharmacophore mapping : Replace the nitro group with electron-withdrawing (e.g., cyano) or donating (e.g., methoxy) groups to assess binding affinity to target enzymes .
  • Docking studies : Use molecular modeling software (e.g., AutoDock) to predict interactions with biological targets like orexin receptors .

Q. How should contradictory data on reaction outcomes (e.g., variable yields) be resolved?

  • Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., solvent purity, catalyst loading) .
  • Reproducibility checks : Validate protocols across multiple labs using standardized reagents and equipment .

Q. What strategies are effective in scaling up synthesis while minimizing byproducts?

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., nitro group reduction) .
  • Green chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.